molecular formula C25H21N3O6S B2559826 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate CAS No. 851094-26-3

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate

Cat. No.: B2559826
CAS No.: 851094-26-3
M. Wt: 491.52
InChI Key: FVXRKPPDDCGZQE-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate is a useful research compound. Its molecular formula is C25H21N3O6S and its molecular weight is 491.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

A study focusing on the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems, which include the phenylsulfonyl moiety, has been conducted. These compounds were synthesized through reactions involving various substituted aminoazopyrazole derivatives. The antimicrobial evaluation of these sulfone derivatives indicated that certain derivatives exhibited antimicrobial activity surpassing that of reference drugs, highlighting the compound's potential in antimicrobial applications (Alsaedi, Farghaly, & Shaaban, 2019).

Molecular Structure and Hydrogen Bonding

Research on the molecular structure and hydrogen bonding of related compounds, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, reveals complex sheets linked by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds. This structural insight could be pivotal for the development of new materials and pharmaceuticals, offering detailed understanding of the intermolecular interactions within complex molecular systems (Portilla et al., 2007).

Sulfhydryl Group Reactions

The synthesis and application of water-soluble aromatic disulfides for determining sulfhydryl groups have been explored, with potential implications for biological material analysis. This research provides a foundation for the development of diagnostic and therapeutic strategies targeting sulfhydryl groups in biological systems (Ellman, 1959).

COX-2 Inhibitory Activity

The synthesis and evaluation of 1,5-diarylpyrazoles for their COX-2 inhibitory activity have been studied, showcasing the potential of such compounds in the development of anti-inflammatory drugs. The structure-activity relationship (SAR) and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies validate the pharmacophore, offering insights into the design of more effective COX-2 inhibitors (Singh et al., 2005).

Nitric Oxide Donor Anti-inflammatory Agents

A group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles was synthesized and evaluated as anti-inflammatory agents. This research highlights the potential of incorporating nitric oxide donor functionalities into anti-inflammatory drugs, opening new avenues for the development of novel therapeutics (Abdellatif, Moawad, & Knaus, 2014).

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-16-13-14-21(17(2)15-16)27-24(34-25(29)20-11-7-8-12-22(20)28(30)31)23(18(3)26-27)35(32,33)19-9-5-4-6-10-19/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXRKPPDDCGZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.